UCCF-853 was developed through a series of synthetic modifications aimed at improving CFTR activity. The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. Its classification as a CFTR activator positions it as a candidate for treating diseases characterized by defective chloride ion transport, such as cystic fibrosis .
The synthesis of UCCF-853 involves a multi-step process that includes the following key steps:
UCCF-853 has a well-defined molecular structure characterized by:
The arrangement of atoms in UCCF-853 allows for specific interactions with the CFTR protein, which is critical for its function as an activator .
UCCF-853 participates in several key chemical reactions relevant to its function:
The mechanism of action of UCCF-853 involves:
UCCF-853 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations intended for clinical use .
UCCF-853 has significant potential applications in various scientific and medical fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3